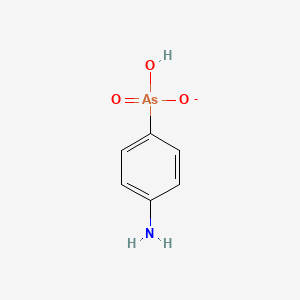
Incensole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Incensole is a diterpene alcohol and a significant component of frankincense, which is derived from the resin of Boswellia trees . It is known for its low volatility and oily appearance . This compound, along with its acetate ester this compound acetate, is abundant in frankincense and has been used historically in religious ceremonies and for medicinal purposes .
Preparation Methods
Incensole can be synthetically prepared from cembrene, a terpenoid, and cembrenol (serratol), its biological precursor . The synthetic route involves the extraction of cold powdered frankincense with petroleum ether, followed by filtration over neutral alumina to remove acidic constituents . Further work-up, including treatment with the reducing agent lithium aluminium hydride, enables the isolation of this compound
Chemical Reactions Analysis
Incensole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield different alcohol derivatives .
Scientific Research Applications
Incensole has a wide range of scientific research applications. In chemistry, it is used as a biomarker for identifying trade routes and distinguishing the identity of frankincense from other resins . In biology and medicine, this compound and its derivatives have shown significant anti-inflammatory, neuroprotective, and anti-depressive effects . This compound acetate, a derivative, has been found to inhibit nuclear factor-κB, suggesting its potential as an anti-inflammatory agent . Additionally, this compound acetate has demonstrated neuroprotective effects after brain trauma in mice and has shown potential as an anti-cancer agent .
Mechanism of Action
The mechanism of action of incensole involves its interaction with various molecular targets and pathways. This compound acetate is a potent agonist of the transient receptor potential vanilloid 3 (TRPV3) channel, which is involved in regulating wound healing, pain perception, and itching . By modulating this channel, this compound acetate exerts its anti-inflammatory and neuroprotective effects . Additionally, this compound acetate inhibits the activation of nuclear factor-κB, a key regulator of inflammation .
Comparison with Similar Compounds
Incensole is unique among diterpenoids due to its specific biological activities and its presence in frankincense. Similar compounds include boswellic acids, which are also found in Boswellia resin and have anti-inflammatory and anti-cancer properties . this compound and its acetate derivatives have distinct mechanisms of action, such as the modulation of the TRPV3 channel, which sets them apart from other diterpenoids .
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(5E,9E)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |
InChI |
InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+ |
InChI Key |
SSBZLMMXFQMHDP-WPNGSOMFSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/CC2(CCC(O2)(C(CC1)O)C)C(C)C)/C |
Canonical SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |
Synonyms |
incensol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1241677.png)
![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)



